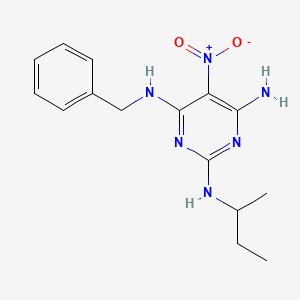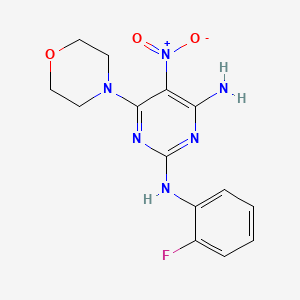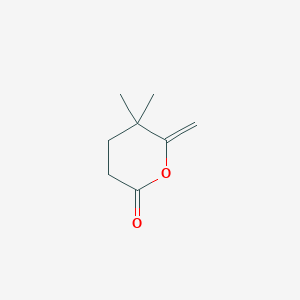
2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-methylene- is an organic compound with the molecular formula C8H12O2. This compound belongs to the class of pyranones, which are characterized by a six-membered ring containing one oxygen atom and a ketone functional group. The presence of the tetrahydro and methylene groups in its structure makes it a unique derivative of pyranone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-methylene- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 5,5-dimethyl-1,3-hexadiene-2,4-dione in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency and selectivity of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-methylene- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-methylene- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which 2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-methylene- exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the methylene group allows for the formation of covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A six-membered ring with one oxygen atom, but without the ketone functional group.
2H-Pyran-2-one, tetrahydro-5,6-dimethyl-: Similar structure but with different substituents.
δ-Valerolactone: A five-membered lactone ring with similar reactivity.
Uniqueness
2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-methylene- is unique due to the presence of both the methylene and tetrahydro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
4054-90-4 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
5,5-dimethyl-6-methylideneoxan-2-one |
InChI |
InChI=1S/C8H12O2/c1-6-8(2,3)5-4-7(9)10-6/h1,4-5H2,2-3H3 |
Clé InChI |
ZRYLICPCUZPPBY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=O)OC1=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


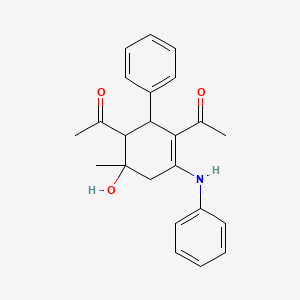
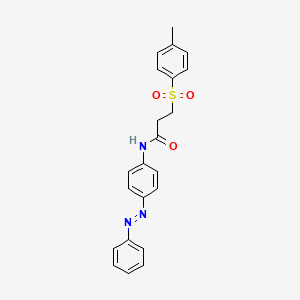
![N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B14141546.png)
![(2E)-2-[1-(4-ethyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14141547.png)
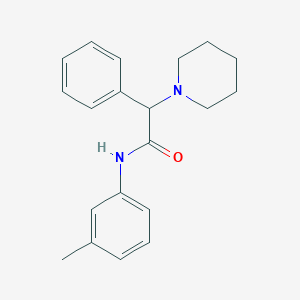
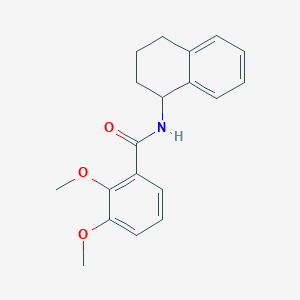
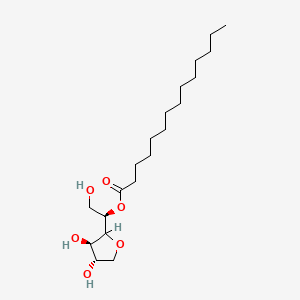
![(Z)-ethyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14141563.png)
![N'-[(1E,2E)-2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]pyridine-4-carbohydrazide](/img/structure/B14141565.png)

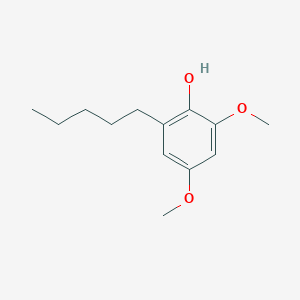
![N'-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide](/img/structure/B14141583.png)
